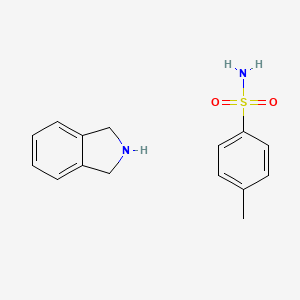
Isoindoline.PTSA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs solventless conditions to adhere to green chemistry principles. For instance, a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines can be used .
Analyse Chemischer Reaktionen
Types of Reactions
Isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Substitution reactions involving different nucleophiles can lead to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include maleic anhydride derivatives, primary amines, and oxidants like tert-butyl hydroperoxide. Reaction conditions often involve refluxing in solvents such as isopropanol and water, or using catalysts like SiO2-tpy-Nb .
Major Products Formed
The major products formed from these reactions include various isoindoline-1,3-dione derivatives, which can be further functionalized to yield compounds with diverse applications .
Wissenschaftliche Forschungsanwendungen
Isoindoline-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D2, interacting with key amino acid residues at its allosteric binding site .
Vergleich Mit ähnlichen Verbindungen
Isoindoline-1,3-dione can be compared with other similar compounds such as:
Isoindole: Known for its fused benzopyrrole ring system and used in various natural and pharmaceutical compounds.
Isoindolinone: A reduced form of isoindoline-1,3-dione with applications in medicinal chemistry.
Phthalimide: Another derivative with a similar structure, used in the synthesis of various bioactive molecules.
Isoindoline-1,3-dione stands out due to its unique reactivity and wide range of applications in different fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2,3-dihydro-1H-isoindole;4-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9N.C7H9NO2S/c1-2-4-8-6-9-5-7(8)3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,9H,5-6H2;2-5H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
FGILKPLFPOEZPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N.C1C2=CC=CC=C2CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-methyl-4-[(1E,3E,5E)-5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B15205451.png)
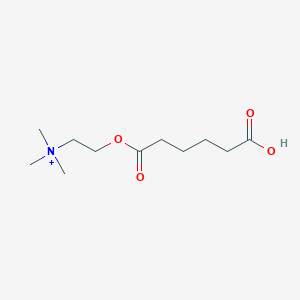
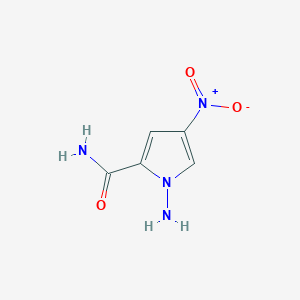
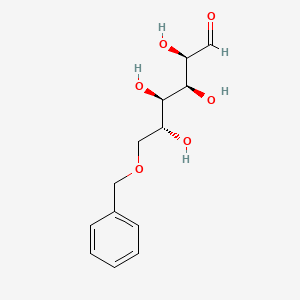

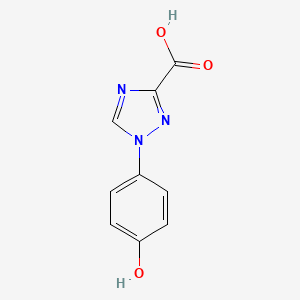
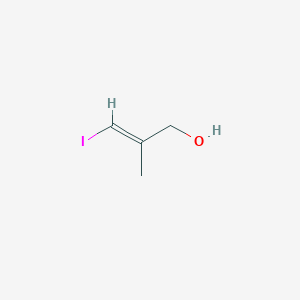
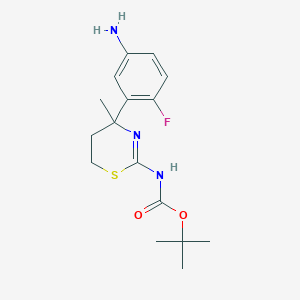

![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)
![N-(sec-Butyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-((1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B15205517.png)
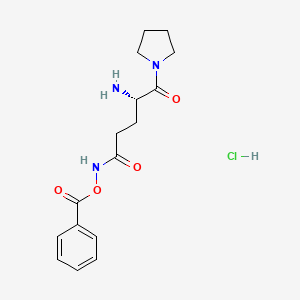
![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)
